![molecular formula C6H6BrN5 B15318422 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: is a chemical compound with the molecular formula C6H6BrN5 It is a member of the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused ring structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylpyrazolo[1,5-a][1,3,5]triazine and a brominating agent.
Bromination Reaction: The bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: After the bromination reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification processes to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Aplicaciones Científicas De Investigación
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with a chlorine atom instead of bromine.
8-Iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C6H6BrN5 |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C6H6BrN5/c1-3-4(7)5-9-2-10-6(8)12(5)11-3/h2H,1H3,(H2,8,9,10) |
Clave InChI |
RVXLJHRQUMGSOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1Br)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


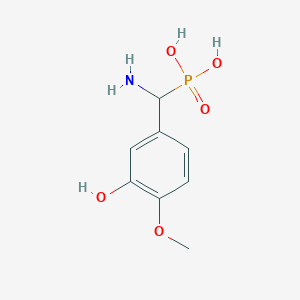
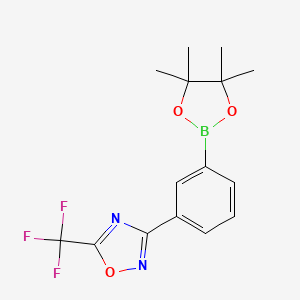
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)

![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)

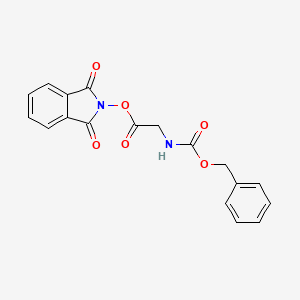
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
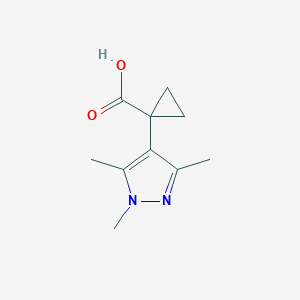
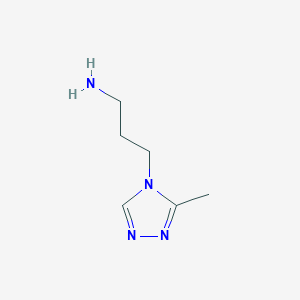

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
